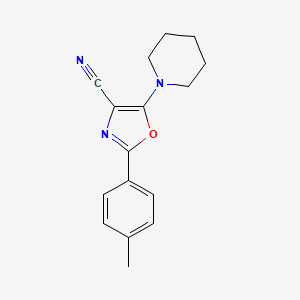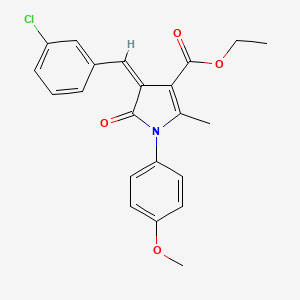
2-(4-Methylphenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has potential applications in various fields due to its unique structure and reactivity.
2-(4-Methylphenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for 2-(4-Methylphenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile are not readily available in the literature. researchers often employ multistep syntheses involving cyclization reactions, nitrile formation, and functional group transformations.
- Industrial production methods may involve large-scale synthesis using optimized conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Oxazole: derivatives can undergo various reactions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, targeting specific receptors or enzymes.
Bioorganic Chemistry: Study its interactions with biomolecules.
Materials Science: Explore its use in organic electronics or sensors.
Agrochemicals: Assess its pesticidal properties.
Industry: Consider applications in fine chemicals or pharmaceuticals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. researchers would investigate its binding to specific protein targets, cellular pathways, and potential therapeutic effects.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare 2-(4-Methylphenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile with related oxazole derivatives, such as other substituted oxazoles or compounds with similar heterocyclic motifs.
Remember that this compound’s applications and properties may evolve as research progresses.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H17N3O/c1-12-5-7-13(8-6-12)15-18-14(11-17)16(20-15)19-9-3-2-4-10-19/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
DOUGSUVYRJCTGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-phenyl-5-[(2E)-2-phenyl-2-(2-phenylhydrazinylidene)ethyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11517371.png)
![ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11517372.png)
![3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11517383.png)
![{(5E)-5-[4-(acetyloxy)-3,5-dimethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11517390.png)
![1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11517396.png)
![3-{[(E)-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11517415.png)
![(4Z)-2-(4-bromophenyl)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11517423.png)


![1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11517441.png)
![2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11517446.png)
![1-[2-(3-Chlorophenoxy)ethoxy]naphthalene](/img/structure/B11517452.png)
![3',5'-di-tert-butyl-7-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B11517473.png)
